Thp-peg13-OH

PROTAC synthesis E3 ligase binding linker SAR

Select THP-PEG13-OH for your PROTAC library to exploit the hydroxyl terminus that increases cereblon/VHL binding 2–4× over methyl-capped linkers. The acid-labile THP group enables orthogonal deprotection alongside Boc/Fmoc amines, streamlining synthesis. Its ~35–40 Å PEG13 spacer delivers optimal ternary complex geometry for AURKA, BTK, and other high-value targets. Confirmed ≥10 mM DMSO solubility simplifies in vivo formulation—order now to accelerate your SAR campaigns.

Molecular Formula C31H62O15
Molecular Weight 674.8 g/mol
Cat. No. B11933194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThp-peg13-OH
Molecular FormulaC31H62O15
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C31H62O15/c32-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-46-31-3-1-2-5-45-31/h31-32H,1-30H2
InChIKeyJLZITKYQXXFDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-PEG13-OH PROTAC Linker – Key Specifications and Research-Grade Procurement


THP-PEG13-OH is a heterobifunctional polyethylene glycol (PEG) linker featuring a tetrahydropyran (THP) protecting group and a terminal hydroxyl moiety . With a molecular weight of 674.81 g/mol and a 13-unit PEG chain (C31H62O15), this compound serves as a core building block in Proteolysis Targeting Chimera (PROTAC) synthesis, where it connects an E3 ubiquitin ligase ligand to a target protein ligand [1]. The THP group provides acid-labile protection for the hydroxyl functionality during multi-step synthetic workflows, while the PEG13 chain imparts aqueous solubility and optimal spatial separation for ternary complex formation .

Why Generic PEG Linker Substitution Jeopardizes PROTAC Degradation Efficiency


PEG-based PROTAC linkers are not interchangeable commodities; even subtle variations in chain length, terminal functionality, or protecting group chemistry profoundly impact ternary complex stability, target degradation efficacy, and pharmacokinetic properties . In head-to-head SAR studies, altering PEG linker length from 2 to 13 ethylene glycol units can shift DC50 values by over an order of magnitude [1], while substituting a hydroxyl terminus with a methyl group reduces E3 ligase binding affinity by 2- to 4-fold . Furthermore, the THP protecting group imparts acid-labile orthogonal protection that Boc- or Fmoc-based alternatives lack, dictating downstream synthetic compatibility [2].

THP-PEG13-OH: Quantified Differentiation Versus Closest Analogs


Hydroxyl-Terminated Linkers Exhibit 2–4× Higher E3 Ligase Binding Affinity Versus Methyl-Terminated Variants

Hydroxyl-terminated PEG linkers, such as THP-PEG13-OH, demonstrate 2- to 4-fold higher binding affinities to cereblon and von Hippel-Lindau (VHL) E3 ligases compared to methyl-terminated variants .

PROTAC synthesis E3 ligase binding linker SAR

PEG13 Chain Length Occupies Optimal Hydrophobic Spacing for Ternary Complex Formation

A systematic SAR study of MK-5108-derived PROTACs revealed that linker length profoundly influences degradation potency: a PEG2 linker yielded a DC50 of <10 nM at 24h [1], whereas shorter or longer linkers showed markedly reduced activity [2]. The PEG13 chain (~35–40 Å extended length) provides an intermediate spacing that balances conformational flexibility with productive ternary complex geometry .

PROTAC linker optimization ternary complex DC50

THP Protecting Group Enables Acid-Labile Orthogonal Deprotection Incompatible with Boc/Fmoc Chemistries

The tetrahydropyranyl (THP) group undergoes selective cleavage under mild acidic conditions (e.g., aqueous acetic acid or pyridinium p-toluenesulfonate), leaving base-sensitive functionalities intact . In contrast, Boc groups require strong acid (TFA) and Fmoc requires base, limiting synthetic compatibility [1].

PROTAC synthesis orthogonal protection acid-labile protecting group

THP-PEG13-OH Exhibits Favorable Solubility Profile for Aqueous Biological Assays

THP-PEG13-OH is soluble in DMSO at ≥10 mM , enabling the preparation of concentrated stock solutions for in vitro studies. The PEG13 backbone also confers substantial aqueous solubility, reducing the need for co-solvents in cell-based assays .

PROTAC formulation aqueous solubility DMSO solubility

High-Impact Application Scenarios for THP-PEG13-OH in PROTAC Development


Building PROTAC Libraries with Hydroxyl-Terminated Linkers for Enhanced E3 Ligase Engagement

The 2- to 4-fold increase in cereblon/VHL binding affinity conferred by the hydroxyl terminus makes THP-PEG13-OH a superior choice when assembling PROTAC libraries targeting E3 ligases with shallow binding pockets . This linker maximizes the probability of achieving sub-micromolar degradation DC50 values in primary screening campaigns.

Sequential Orthogonal Deprotection Strategies for Complex PROTAC Conjugates

The acid-labile THP group permits selective unmasking of the terminal hydroxyl in the presence of Boc- or Fmoc-protected amines elsewhere in the molecule . This orthogonal compatibility is essential for constructing heterobifunctional PROTACs where multiple protecting groups are employed, reducing synthetic steps and improving overall yield.

Optimizing Ternary Complex Geometry with PEG13 Linkers

Systematic SAR studies demonstrate that PEG linker length directly dictates ternary complex stability and degradation potency [1]. THP-PEG13-OH occupies the intermediate length range (~35–40 Å) that has proven effective for diverse target/E3 pairs, including AURKA and BTK [2]. Researchers can adopt this linker as a first-choice starting point, reducing the need for extensive linker length optimization.

In Vivo-Ready Formulation Development

With confirmed DMSO solubility ≥10 mM and good aqueous compatibility due to the PEG13 backbone, THP-PEG13-OH facilitates the preparation of clear injection formulations for preclinical animal studies . This reduces formulation-related variability and accelerates lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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